1,2,3-Oxathiazin-4(3H)-one,5,6-diethyl-,2,2-dioxide(9CI)
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Overview
Description
1,2,3-Oxathiazin-4(3H)-one,5,6-diethyl-,2,2-dioxide(9CI) is a chemical compound belonging to the oxathiazinone family This compound is characterized by its unique structure, which includes a sulfur atom, nitrogen atom, and two oxygen atoms forming a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Oxathiazin-4(3H)-one,5,6-diethyl-,2,2-dioxide(9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing sulfur, nitrogen, and oxygen atoms. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Oxathiazin-4(3H)-one,5,6-diethyl-,2,2-dioxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3-Oxathiazin-4(3H)-one,5,6-diethyl-,2,2-dioxide(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,3-Oxathiazin-4(3H)-one,5,6-diethyl-,2,2-dioxide(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide:
1,2,3-Oxathiazin-4(3H)-one,6-methyl-,2,2-dioxide: Another member of the oxathiazinone family with similar structural features but different substituents.
Uniqueness
1,2,3-Oxathiazin-4(3H)-one,5,6-diethyl-,2,2-dioxide(9CI) is unique due to its specific diethyl substituents, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C7H11NO4S |
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Molecular Weight |
205.23 g/mol |
IUPAC Name |
5,6-diethyl-2,2-dioxooxathiazin-4-one |
InChI |
InChI=1S/C7H11NO4S/c1-3-5-6(4-2)12-13(10,11)8-7(5)9/h3-4H2,1-2H3,(H,8,9) |
InChI Key |
DXWICRWUMMDMID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OS(=O)(=O)NC1=O)CC |
Origin of Product |
United States |
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